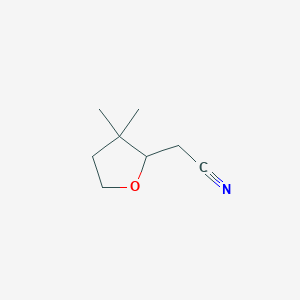
Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate is a synthetic organic compound with the molecular formula C10H8BrFN2O2. It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate is a derivative of imidazole, a heterocyclic compound known for its broad range of chemical and biological properties Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This interaction could potentially explain the wide range of biological activities exhibited by Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate.
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that ethyl 5-bromo-6-fluoro-1h-benzimidazole-2-carboxylate could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate typically involves the reaction of 5-bromo-6-fluoro-1h-1,3-benzodiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Electrophilic substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of 5-amino-6-fluoro-1h-1,3-benzodiazole-2-carboxylate.
Electrophilic substitution: Formation of nitro or sulfonyl derivatives.
Hydrolysis: Formation of 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Material Science: It is used in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylic acid
- 5-Bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxamide
- 5-Bromo-6-fluoro-1h-1,3-benzodiazole-2-thiol
Uniqueness
Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate is unique due to its ester functional group, which can be easily modified to introduce various substituents, enhancing its versatility in synthetic chemistry .
Properties
IUPAC Name |
ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEUIRFOQOFHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-chloro-2-methylphenyl)-5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510847.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2510852.png)

![methyl 3-[(2E)-3-(4-chlorophenyl)prop-2-enamido]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510861.png)



